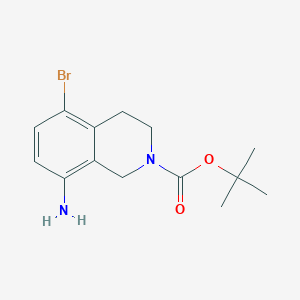

2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 8-amino-5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCDGWCFUVLWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857675 | |

| Record name | tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-55-0 | |

| Record name | tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The strategic functionalization of this scaffold allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. The target molecule, 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, is a highly valuable synthetic intermediate.[2] Its structure incorporates three key features for further chemical elaboration: a Boc-protected secondary amine for controlled reactivity, a bromine atom at the 5-position, ideal for cross-coupling reactions, and an amino group at the 8-position, which serves as a versatile handle for amide bond formation or other derivatizations. This guide provides an in-depth, field-proven pathway for the synthesis of this key building block, emphasizing the strategic rationale behind each synthetic step.

Strategic Analysis of the Synthetic Pathway

A robust and efficient synthesis of a multi-substituted heterocyclic compound requires careful planning, considering the directing effects of substituents in electrophilic aromatic substitution reactions. A retrosynthetic analysis reveals that a linear, four-step approach starting from commercially available 5-bromoisoquinoline is the most logical and highest-yielding strategy.

This pathway leverages a sequence of well-established and reliable transformations:

-

Regioselective Nitration: Introduction of a nitro group at the C8 position.

-

Heterocycle Reduction: Selective reduction of the isoquinoline ring system to the tetrahydroisoquinoline core.

-

Amine Protection: Installation of a tert-butyloxycarbonyl (Boc) group to protect the secondary amine.

-

Nitro Group Reduction: Conversion of the C8 nitro group to the target primary amine.

This forward-thinking strategy ensures high regiochemical control, particularly in the critical nitration step, which is a common challenge in the synthesis of substituted isoquinolines.

Figure 1: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

The synthesis begins with the electrophilic nitration of 5-bromoisoquinoline. The position of nitration is directed by the existing substituents. In the highly acidic medium, the isoquinoline nitrogen is protonated, strongly deactivating the heterocyclic ring. Electrophilic attack, therefore, occurs on the carbocyclic ring. The bromine at C5 is a deactivating but ortho-, para-directing group. The para-position (C8) is sterically accessible and electronically favored for nitration, leading to the desired 8-nitro product with high regioselectivity.[3][4][5]

Protocol:

-

Charge a round-bottomed flask, equipped with a magnetic stirrer and a thermometer, with concentrated sulfuric acid (H₂SO₄, ~7.5 mL per 1 g of starting material).

-

Cool the acid to 0°C in an ice-water bath.

-

Slowly add 5-bromoisoquinoline (1.0 eq) in portions, ensuring the internal temperature does not exceed 10°C.

-

Once the addition is complete and a homogenous solution is formed, cool the mixture to -10°C using an ice-salt bath.

-

Add potassium nitrate (KNO₃, 1.1 eq) portion-wise, maintaining the internal temperature below -5°C.

-

Stir the reaction mixture at -10°C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

-

Carefully pour the reaction mixture onto crushed ice (~20 g per 1 g of starting material).

-

Neutralize the resulting slurry by the slow addition of concentrated aqueous ammonia (NH₄OH) until the pH reaches ~8, keeping the temperature below 20°C with an ice bath.

-

The product precipitates as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-8-nitroisoquinoline.

Step 2: Synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

The selective reduction of the heterocyclic ring of the isoquinoline core while preserving the nitro and bromo functionalities is achieved through catalytic hydrogenation. Platinum oxide (PtO₂), also known as Adams' catalyst, in an acidic medium like acetic acid is highly effective for this transformation. The acid protonates the nitrogen, facilitating the reduction of the pyridine ring over the benzene ring.

Protocol:

-

To a solution of 5-bromo-8-nitroisoquinoline (1.0 eq) in glacial acetic acid (AcOH, ~20 mL per 1 g), add platinum(IV) oxide (PtO₂, 0.05 eq).

-

Transfer the suspension to a Parr hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 5-bromo-8-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

The secondary amine of the THIQ core is protected to prevent its interference in subsequent reactions, such as cross-coupling or acylation. The Boc group is an ideal choice due to its stability under the conditions required for nitro reduction and its ease of removal under acidic conditions.[6][7]

Protocol:

-

Dissolve the crude 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, ~15 mL per 1 g).

-

Add triethylamine (TEA, 1.5 eq) to the solution, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Step 4: Synthesis of tert-butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol is a classic, reliable, and high-yielding method that is compatible with both the Boc protecting group and the aryl bromide.

Protocol:

-

Dissolve tert-butyl 5-bromo-8-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in absolute ethanol (EtOH, ~20 mL per 1 g).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Add ethyl acetate and basify the mixture by carefully adding a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8.

-

Filter the resulting suspension through Celite to remove tin salts, washing the pad with ample ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to provide the target molecule, this compound.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 5-Bromoisoquinoline | 5-Bromo-8-nitroisoquinoline | KNO₃, H₂SO₄ | 65-75% |

| 2 | 5-Bromo-8-nitroisoquinoline | 5-Bromo-8-nitro-THIQ | H₂, PtO₂, AcOH | 85-95% |

| 3 | 5-Bromo-8-nitro-THIQ | 2-Boc-5-bromo-8-nitro-THIQ | Boc₂O, TEA | 90-98% |

| 4 | 2-Boc-5-bromo-8-nitro-THIQ | 2-Boc-5-bromo-8-amino-THIQ | SnCl₂·2H₂O, EtOH | 80-90% |

Conclusion

The described four-step synthetic pathway provides a reliable and scalable method for the preparation of this compound. The strategy hinges on a logical sequence of reactions that ensures high regiochemical control and excellent yields. Each step utilizes standard, well-understood organic transformations, making the protocol accessible and reproducible for researchers and drug development professionals. The resulting molecule is a versatile building block, primed for diversification and incorporation into complex molecular architectures for the discovery of novel therapeutic agents.

References

-

Bunin, B. A., Dener, J. M., Kelly, D. E., Paras, N. A., Tario, J. D., & Tushup, S. P. (2004). Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids. ACS Combinatorial Science. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

-

Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

-

MDPI. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

-

Burke, P. J., Wong, L. C., Jenkins, T. C., Knox, R. J., & Stanforth, S. P. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. PubMed. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - NIH. [Link]

-

Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

ResearchGate. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Lirias. (2021). Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. [Link]

-

ACS Publications. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

- Google Patents. (1999).

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ACS Publications. (2014). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

-

MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

- Google Patents. (2002).

- Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

Physicochemical properties of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its core physicochemical properties, present a plausible and detailed synthetic pathway, and discuss its strategic application as a versatile building block in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for advanced organic synthesis and pharmaceutical research.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] THIQ-based molecules have demonstrated potent pharmacological effects, including anticancer, antibacterial, antiviral, and neuroprotective properties, making them a focal point of drug discovery efforts.[2][3][4]

The subject of this guide, this compound (CAS No. 1260763-55-0), is a sophisticated derivative of the THIQ core. Its structure is distinguished by three key functional groups, each conferring specific reactivity and utility:

-

A Boc-protected secondary amine: The tert-butyloxycarbonyl (Boc) group at the 2-position provides robust protection of the nitrogen, preventing its participation in unwanted side reactions while allowing for selective deprotection under acidic conditions.

-

A bromine atom at the 5-position: This halogen serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the introduction of diverse substituents and the construction of complex molecular architectures.[5]

-

A primary amine at the 8-position: The amino group offers a nucleophilic site for further derivatization, such as amide bond formation, sulfonylation, or reductive amination, allowing for extensive structure-activity relationship (SAR) studies.

This strategic combination of functionalities makes it an invaluable intermediate for building libraries of complex molecules aimed at various therapeutic targets, particularly in the fields of oncology and neurology.[3][5]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design.

Core Compound Data

The essential identification and property data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | N/A |

| CAS Number | 1260763-55-0 | [6] |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [5][6] |

| Molecular Weight | 327.22 g/mol | [5] |

| MDL Number | MFCD13195444 | [5][6] |

| Appearance | Typically an off-white to yellow solid | Inferred |

| Storage | Store at room temperature in a dry environment | [5] |

Structural and Spectroscopic Analysis (Predictive)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but interpretable. Key signals would include:

-

A large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

A series of multiplets in the 2.7-3.8 ppm range for the aliphatic protons of the tetrahydroisoquinoline core (at C1, C3, and C4).

-

A broad singlet for the primary amine (-NH₂) protons at the 8-position, likely in the 4.0-5.0 ppm range, which would be exchangeable with D₂O.

-

Two distinct signals in the aromatic region (6.5-7.5 ppm ) for the two protons on the benzene ring. The electronic effects of the bromo and amino groups would dictate their precise chemical shifts.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show 14 distinct signals, including:

-

Signals for the tert-butyl group's quaternary and methyl carbons around 80 ppm and 28 ppm , respectively.

-

Aliphatic signals for C1, C3, and C4 of the THIQ core between 40-55 ppm .

-

Six aromatic carbon signals, with the carbons bearing the bromo and amino groups showing characteristic shifts.

-

A carbonyl signal from the Boc group around 155 ppm .

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z ≈ 326 and 328. A common fragmentation pattern would be the loss of the tert-butyl group or isobutylene from the Boc protecting group.

Synthesis and Reaction Chemistry

There is no single, standardized synthesis for this molecule. However, a logical and robust retrosynthetic approach can be designed based on established organometallic and heterocyclic chemistry principles. The following proposed synthesis is designed for efficiency and control over the introduction of functional groups.

Proposed Synthetic Workflow

The synthesis begins with a commercially available substituted phenethylamine and proceeds through cyclization, functionalization of the aromatic ring, and protection steps.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. tert-Butyl 8-amino-5-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic building block. We will explore the theoretical basis for the expected spectral features, provide a detailed, field-proven experimental protocol for acquiring high-quality NMR data, and present a thorough interpretation of the spectrum, grounded in established spectroscopic principles.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its trifunctional nature which allows for selective chemical modifications. The tetrahydroisoquinoline core is a prevalent scaffold in numerous biologically active compounds and natural products[1]. The Boc (tert-butyloxycarbonyl) protecting group on the secondary amine facilitates controlled reactions, while the bromine atom and the primary amino group on the aromatic ring serve as versatile handles for further synthetic transformations, such as cross-coupling and amidation reactions, respectively. Accurate structural confirmation and purity assessment of this intermediate are paramount for the successful synthesis of complex target molecules, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the Boc group, the aliphatic tetrahydroisoquinoline core, and the substituted aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents and the conformational rigidity imposed by the Boc group.

A visual representation of the molecule with proton labeling is provided below:

Caption: Molecular structure of this compound with key protons labeled.

Boc Protecting Group Protons

The most characteristic signal in the spectrum is from the nine equivalent protons of the tert-butyl group of the Boc protector. This signal is expected to be a sharp, intense singlet due to the free rotation around the carbon-carbon bonds and the absence of neighboring protons for coupling.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |

This upfield signal is a definitive indicator of the presence of the Boc group.[2]

Aliphatic Tetrahydroisoquinoline Protons

The protons on the saturated portion of the tetrahydroisoquinoline ring (C1, C3, and C4) will appear as distinct multiplets. The bulky Boc group can restrict conformational flexibility, leading to diastereotopic protons and potentially more complex splitting patterns than in the unprotected amine.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-1 (CH₂) | ~4.5 | Singlet (broad) or AB quartet | 2H | Benzylic to the aromatic ring and adjacent to the nitrogen atom. The presence of the Boc group can lead to restricted rotation and diastereotopicity, resulting in an AB quartet. |

| H-3 (CH₂) | ~3.6 | Triplet (t) | 2H | Adjacent to the C4 methylene group and the nitrogen atom. |

| H-4 (CH₂) | ~2.8 | Triplet (t) | 2H | Adjacent to the C3 methylene group and the aromatic ring. |

The chemical shifts of these protons are influenced by their proximity to the electronegative nitrogen atom and the aromatic ring.

Aromatic Protons

The aromatic region of the spectrum will display signals for the two protons on the benzene ring. The chemical shifts and coupling patterns are determined by the electronic effects of the bromine atom (electron-withdrawing through induction, electron-donating through resonance) and the amino group (strongly electron-donating).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.0 | Doublet (d) | 1H | ~8.0 (ortho) |

| H-7 | ~6.8 | Doublet (d) | 1H | ~8.0 (ortho) |

The amino group at C8 is a strong electron-donating group, which will shield the ortho (C7) and para (not present) protons, shifting them upfield. The bromine at C5 is an electron-withdrawing group via induction but electron-donating via resonance, with the inductive effect typically dominating for halogens. This will deshield the ortho proton (H-6). The two aromatic protons, H-6 and H-7, will be ortho to each other, resulting in a doublet for each with a typical ortho coupling constant of approximately 8.0 Hz.

Amine Protons

The protons of the primary amino group at the 8-position will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 3.5 - 5.0 | Singlet (broad, br s) | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the spectrometer's detector (typically 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents contain a small amount of TMS. If not, a small drop can be added.

II. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a 300, 400, or 500 MHz NMR spectrometer for data acquisition. Higher field strengths will provide better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Angle: A 30-degree pulse angle is typically sufficient for quantitative measurements.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all the peaks to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. By understanding the expected chemical shifts and coupling patterns of the Boc group, the aliphatic core, and the substituted aromatic ring, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality spectral data, ensuring reliable and reproducible results in a research and development setting.

References

A Comprehensive Technical Guide to 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS Number: 1260763-55-0), a strategically important building block in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This document elucidates the molecule's structural features, proposes a logical synthetic pathway, and explores its versatile reactivity. Particular emphasis is placed on the strategic utility of its functional groups—the Boc-protected secondary amine, the nucleophilic primary aromatic amine, and the reactive aryl bromide—in the construction of complex molecular architectures for drug discovery programs.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of therapeutic agents, particularly for neurological and cardiovascular diseases.[1][2] The conformational rigidity and defined spatial orientation of substituents on the THIQ core allow for precise interactions with biological targets. The subject of this guide, this compound, is a highly functionalized THIQ derivative designed for efficient and selective chemical modifications.

The molecule incorporates three key features that make it a valuable intermediate:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the 2-position provides robust protection of the secondary amine, preventing its participation in reactions while enabling its selective deprotection under acidic conditions.[3]

-

An Aryl Bromide: The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1]

-

An Aromatic Amine: The primary amine at the 8-position is a key nucleophile and a precursor for a wide array of functional group transformations, crucial for exploring structure-activity relationships (SAR) in drug candidates.[4]

This guide will delve into the practical aspects of utilizing this intermediate, providing a scientific rationale for its application in the synthesis of novel chemical entities.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. While specific, experimentally-derived spectroscopic data is not widely published, typical chemical shifts and signals can be predicted based on the structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1260763-55-0 | [3] |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [3] |

| Molecular Weight | 327.22 g/mol | [3] |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Storage | Room temperature, dry conditions | [3] |

Predicted Spectroscopic Data:

-

¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the aliphatic protons of the tetrahydroisoquinoline core (multiplets, ~2.7-4.5 ppm), and the aromatic protons would be expected.

-

¹³C NMR: Resonances for the Boc-carbonyl, the quaternary carbon of the tert-butyl group, aliphatic carbons of the THIQ core, and aromatic carbons would be observed.

-

Mass Spectrometry (MS): The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak [M]+ and relevant fragments.

Proposed Synthetic Pathway

Diagram: Proposed Synthetic Pathway

Caption: A plausible four-step synthesis of the target compound.

Detailed Protocol for Proposed Synthesis:

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

This one-pot procedure is adapted from a well-documented method for the selective bromination and nitration of the isoquinoline core. Careful temperature control is critical to prevent the formation of undesired isomers.

-

Charge a reaction vessel with concentrated sulfuric acid and cool to 0°C.

-

Slowly add isoquinoline, maintaining the temperature below 30°C.

-

Cool the mixture to approximately -25°C.

-

Add N-bromosuccinimide (NBS) portion-wise, keeping the internal temperature between -25°C and -20°C.

-

Stir for several hours at this temperature to ensure complete bromination at the 5-position.

-

Add potassium nitrate (KNO₃) portion-wise, maintaining the temperature below -10°C, to achieve nitration at the 8-position.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Basify the mixture with aqueous ammonia to precipitate the product.

-

Isolate the solid by filtration, wash with water, and dry to yield 5-bromo-8-nitroisoquinoline.

Step 2: Synthesis of 5-Bromo-8-aminoisoquinoline

The reduction of the nitro group to a primary amine can be achieved using various standard methods. Metal-acid combinations are often effective.

-

Suspend 5-bromo-8-nitroisoquinoline in a mixture of ethanol and water.

-

Add iron powder and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Reduction of the isoquinoline ring to the tetrahydroisoquinoline is a common transformation.

-

Dissolve 5-bromo-8-aminoisoquinoline in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Dry and concentrate the organic phase to obtain the desired product.

Step 4: Synthesis of this compound

The final step is the selective protection of the more nucleophilic secondary amine in the presence of the less reactive aromatic amine.

-

Dissolve 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine in a solvent like dichloromethane or THF.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final compound.

Reactivity and Synthetic Applications

The true value of this compound lies in its capacity for selective, sequential functionalization.

Diagram: Key Reaction Pathways

Caption: Orthogonal reactivity of the key functional groups.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The aryl bromide at the C5-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is fundamental for probing the SAR of a drug candidate.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups, creating biaryl structures or adding complexity to the molecule. This is one of the most widely used C-C bond-forming reactions in medicinal chemistry.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling with primary or secondary amines, amides, or carbamates. This is particularly useful for synthesizing compounds with extended amine functionalities.

-

Sonogashira Coupling: The coupling with terminal alkynes introduces a rigid alkynyl moiety, which can serve as a linker or be further elaborated.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Degas the vessel and backfill with an inert gas (e.g., Argon).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water.

-

Heat the reaction mixture (e.g., 80-100°C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Transformations of the C8-Amino Group

The primary aromatic amine at the C8-position offers another site for diversification. Its reactivity can be modulated to introduce a wide range of functional groups.

-

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. These groups can act as hydrogen bond donors or acceptors, significantly influencing the binding properties of the final compound.

-

Reductive Amination: This two-step or one-pot process with aldehydes or ketones allows for the synthesis of secondary or tertiary amines.

-

Diazotization (Sandmeyer-type Reactions): The amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) to introduce a diverse set of substituents at the 8-position.

Deprotection of the N2-Boc Group

The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which are orthogonal to the conditions used for many cross-coupling and acylation reactions.

Exemplary Protocol: Boc Deprotection

-

Dissolve the Boc-protected compound in a solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature. The reaction is often rapid, accompanied by the evolution of CO₂ and isobutylene.

-

Monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected amine, typically as an acid salt (e.g., TFA or HCl salt).

Applications in Drug Discovery

While specific examples detailing the use of CAS 1260763-55-0 are not prevalent in public-domain literature, the structural motif is highly relevant to several therapeutic areas. Derivatives of 8-amino-tetrahydroisoquinoline are explored for a range of biological activities.[4]

-

Anticancer Agents: The THIQ scaffold is present in several anticancer compounds. Functionalization at the C5 and C8 positions can be used to modulate interactions with targets like kinases or topoisomerases.[4]

-

Antimalarial Drugs: 8-Aminoquinolines are a well-established class of antimalarial drugs, with primaquine being a key example. This intermediate provides a scaffold to develop new analogues with improved efficacy and safety profiles.[4]

-

CNS Disorders: The THIQ core is a common feature in compounds targeting CNS receptors. The versatile functionalization offered by this intermediate allows for the synthesis of libraries of compounds to screen for activity against various neurological targets.

Conclusion

This compound is a high-value, strategically designed chemical intermediate that provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient approach to library synthesis and lead optimization. By leveraging well-established synthetic methodologies such as palladium-catalyzed cross-coupling and standard amine chemistry, researchers can rapidly generate a diverse array of analogues built upon the privileged tetrahydroisoquinoline scaffold. This guide provides a foundational understanding of its properties, synthesis, and reactivity, underscoring its significant potential in the advancement of modern drug discovery programs.

References

-

László, K., & Pál, C. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]

- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

-

Jain, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available from: [Link]

-

Brown, W. D., & Gouliaev, A. H. (n.d.). 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. Available from: [Link]

-

Cenmed. (n.d.). Tert Butyl 8 Amino 5 Bromo 3 4 Dihydro 2(1H) Isoquinolinecarboxylate. Available from: [Link]

-

Li, J. J., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3193. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

P&S Chemicals. (n.d.). Tert-butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1h)-carboxylate. Available from: [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

D'Auria, M., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(11), 1335. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7113. Available from: [Link]

- Google Patents. (n.d.). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.

-

Kakefuda, A., et al. (2003). Synthesis and pharmacological evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 51(4), 390-8. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Brominated Tetrahydroisoquinolines

Introduction: The Significance of Brominated Tetrahydroisoquinolines in Modern Drug Discovery

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom onto this scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[3] Brominated THIQs are actively investigated for various applications, including as novel cardiovascular agents and antimicrobials.[4][5] However, the precise characterization and unambiguous structure determination of these halogenated compounds are critical for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development programs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the structural elucidation of brominated tetrahydroisoquinolines. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, emphasizing an integrated, multi-technique approach that ensures self-validating and trustworthy results.

The Strategic Workflow: An Integrated Approach to Structure Determination

The elucidation of a novel brominated THIQ is not a linear process but an iterative cycle of data acquisition and hypothesis refinement. The core principle is the synergistic use of mass spectrometry (MS) for determining molecular formula and confirming the presence of bromine, Nuclear Magnetic Resonance (NMR) spectroscopy for delineating the carbon-hydrogen framework and connectivity, and, when possible, X-ray crystallography for absolute structural confirmation.

Caption: Integrated workflow for brominated THIQ structure elucidation.

Part 1: Mass Spectrometry – The First Clue

High-Resolution Mass Spectrometry (HRMS) is invariably the first analytical step, providing two crucial pieces of information: the accurate molecular weight, which allows for the determination of the molecular formula, and a definitive indication of the presence and number of bromine atoms.[6]

The Telltale Isotopic Pattern of Bromine

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7][8] This results in a highly characteristic isotopic pattern in the mass spectrum for any bromine-containing ion. A molecule with a single bromine atom will exhibit two peaks of roughly equal intensity (a 1:1 ratio) separated by two mass-to-charge units (m/z), representing the molecular ion with ⁷⁹Br (M) and the molecular ion with ⁸¹Br (M+2).[7] This signature is a powerful diagnostic tool that immediately suggests the presence of bromine.

Table 1: Characteristic Isotopic Patterns for Bromine in Mass Spectrometry

| Number of Bromine Atoms | Ion Species | Approximate Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

This predictable pattern, governed by binomial expansion, allows for the rapid determination of the number of bromine atoms in the molecule and its fragments.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 100 µg/mL.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI). ESI is generally preferred for polar molecules like THIQ salts.[9]

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass range is set wide enough to capture the expected molecular ion.

-

Data Analysis:

-

Determine the accurate mass of the monoisotopic peak (the peak corresponding to the most abundant isotopes, i.e., ¹²C, ¹H, ¹⁴N, ⁷⁹Br).

-

Use the instrument's software to generate possible molecular formulas that fit the measured accurate mass within a narrow tolerance (typically <5 ppm).

-

Critically examine the molecular ion region for the characteristic 1:1 M / M+2 isotopic pattern to confirm the presence and number of bromine atoms.[7][10]

-

Part 2: NMR Spectroscopy – Assembling the Molecular Puzzle

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the molecular framework.[6][11] For a brominated THIQ, a combination of 1D (¹H, ¹³C) and 2D experiments is essential to piece together the structure.

Understanding the Influence of Bromine on NMR Spectra

The electronegative bromine atom exerts a significant deshielding effect on nearby nuclei, causing their signals to appear at a higher chemical shift (further downfield) in both ¹H and ¹³C NMR spectra.

-

¹³C NMR: The carbon atom directly attached to the bromine (the ipso-carbon) experiences a strong deshielding effect. However, predicting the exact chemical shift can be challenging due to "heavy atom effects" that are not always perfectly modeled by standard prediction software.[12] A carbon directly bonded to bromine in an aromatic or heterocyclic system can typically be expected in the 110-130 ppm range.

-

¹H NMR: Protons on carbons adjacent (alpha) to the brominated carbon are also deshielded. In an aromatic system, the position of the bromine substituent dictates the splitting patterns and chemical shifts of the remaining aromatic protons.[13][14] For example, protons ortho to the bromine atom will be shifted further downfield than those meta or para.

The Core NMR Experiment Suite

A systematic application of 1D and 2D NMR experiments is required to build the molecular structure from the ground up.

Caption: Interplay of 2D NMR experiments for structure assembly.

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR:

-

Purpose: To identify all unique proton environments and their integrations (relative number of protons).

-

Execution: Acquire a standard 1D proton spectrum. Analyze chemical shifts, integration values, and multiplicity (singlet, doublet, triplet, etc.).

-

-

¹³C NMR & DEPT:

-

Purpose: To identify all unique carbon environments and determine the type of each carbon (CH₃, CH₂, CH, or quaternary C).

-

Execution: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate carbon types (DEPT-135: CH₃/CH positive, CH₂ negative; DEPT-90: only CH visible).

-

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-spin coupled, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[15]

-

Execution: Acquire a 2D COSY spectrum. Cross-peaks indicate coupling between two protons, allowing the tracing of proton spin systems (e.g., the aliphatic chain of the THIQ ring).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[1][16]

-

Execution: Acquire a 2D HSQC spectrum. Each cross-peak correlates a proton signal on one axis with the carbon signal on the other axis to which it is directly bonded. This is a powerful tool for definitively assigning carbon resonances.[6]

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To connect the fragments identified by COSY and HSQC by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[1][16]

-

Execution: Acquire a 2D HMBC spectrum. Cross-peaks show long-range couplings. For example, a proton on the aromatic ring will show a correlation to the quaternary carbon where the bromine is attached, helping to pinpoint the substitution pattern. This is arguably the most critical experiment for piecing together the complete carbon skeleton.

-

Part 3: X-Ray Crystallography – The Final Confirmation

While the combination of MS and NMR can build a robust hypothesis for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure, including both connectivity and absolute stereochemistry.[17]

The Power of Diffraction

When a beam of X-rays is passed through a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise position of each atom in space. For chiral molecules, specialized techniques can be used to determine the absolute configuration, which is crucial for pharmacological studies.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (The Critical Challenge): This is often the most difficult step. The goal is to obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in size).

-

Method: Slow evaporation of a solvent from a concentrated solution of the pure compound is the most common technique. Experiment with a variety of solvents and solvent mixtures (e.g., methanol, ethanol/water, acetone, ethyl acetate/hexanes).

-

Causality: The slow removal of solvent allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a crystal. Rapid precipitation leads to amorphous or polycrystalline material unsuitable for this technique.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

-

The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam.

-

A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[18]

-

-

Structure Solution and Refinement:

-

Specialized software is used to process the diffraction data and solve the "phase problem" to generate an initial electron density map.

-

An atomic model is built into the map and refined computationally to best fit the experimental data, resulting in a final structure with precise bond lengths, bond angles, and torsional angles.

-

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of a novel brominated tetrahydroisoquinoline demands a rigorous and integrated analytical strategy. Each technique provides a piece of the puzzle, and importantly, the data from each method must be consistent with the others, creating a self-validating system. A molecular formula from HRMS must match the atom count from NMR. The connectivity proposed from 2D NMR must be consistent with the fragmentation patterns observed in tandem MS. And finally, the definitive 3D structure from X-ray crystallography must align with the relative stereochemistry suggested by NMR (e.g., NOESY) experiments. By adhering to this logical and multi-faceted approach, researchers can ensure the scientific integrity of their findings and build a solid foundation for advancing drug discovery.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. download.e-bookshelf.de [download.e-bookshelf.de]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Researcher's Guide to 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: Sourcing, Synthesis, and Strategic Application

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource for navigating the acquisition and application of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a highly versatile building block in modern medicinal chemistry. Authored from the perspective of a senior application scientist, this document synthesizes technical data with field-proven insights to facilitate its strategic use in drug discovery and development programs.

The Molecule: A Scaffold of Strategic Importance

This compound (CAS: 1260763-55-0) is a bifunctional synthetic intermediate prized for its embedded tetrahydroisoquinoline (THIQ) core. The THIQ motif is a privileged structure, appearing in numerous FDA-approved drugs and natural products, valued for its rigid, three-dimensional conformation that can effectively present pharmacophoric elements to biological targets.[1][2][3]

The strategic value of this specific derivative lies in its orthogonal protecting groups and reactive handles. The tert-butyloxycarbonyl (Boc) group at the 2-position provides robust protection of the secondary amine, while the primary amine at the 8-position and the bromine atom at the 5-position offer distinct sites for sequential, selective chemical modifications. This "plug-and-play" characteristic allows for the systematic and divergent synthesis of compound libraries, making it an ideal starting point for structure-activity relationship (SAR) studies.[4]

Physicochemical Profile and Handling

A clear understanding of the compound's physical and chemical properties is fundamental to its successful application and long-term stability.

| Property | Value | Source(s) |

| CAS Number | 1260763-55-0 | [4][5][6] |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [4] |

| Molecular Weight | 327.22 g/mol | [4] |

| Appearance | Typically an off-white to light yellow solid | [4] |

| Purity | ≥95% (as specified by most suppliers) | [4] |

| Solubility | Soluble in organic solvents like DMSO, CH₂Cl₂, and MeOH | |

| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. |

Safe Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Operations should be conducted in a well-ventilated chemical fume hood. For comprehensive safety information, always consult the supplier-provided Safety Data Sheet (SDS).

Commercial Sourcing: A Comparative Analysis

This building block is readily available from a variety of specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the cost but also the purity, available analytical data (¹H NMR, LC-MS), and lot-to-lot consistency.

| Supplier | Product Number | Purity Specification | Available Quantities |

| Sigma-Aldrich | CDS025415 | Not specified; sold "as-is" for early discovery | 25mg |

| MySkinRecipes | #69307 | ≥95% | 250mg, 1g |

| Combi-Blocks | OR-9345 | >97% | 250mg, 1g, 5g |

| AstaTech, Inc. | 58988 | 97% | 1g, 5g, 10g, 25g |

| BLDpharm | BD123985 | 95% | 1g, 5g, 25g |

Note: This information is subject to change. Researchers should always verify current specifications and availability directly with the supplier.

Synthetic Provenance: A Plausible Route

A key precedent is the synthesis of 5-bromo-8-nitroisoquinoline, a direct precursor.[7][8][9]

Workflow for Synthesis of this compound

Caption: Plausible synthetic route to the title compound.

Self-Validation: Each step of this synthesis can be rigorously monitored. TLC or LC-MS would be used to track the consumption of starting material and the appearance of the product. The identity and purity of each intermediate and the final product would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Core Applications in Synthesis: A Practical Guide

The true utility of this scaffold is realized in its subsequent reactions, which allow for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C5-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[10] This is a foundational strategy for exploring SAR around the THIQ core.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Field-Proven Protocol (General):

-

Vessel Preparation: To a dry reaction vial, add the this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(dppf)Cl₂ (2-5 mol%).

-

Inerting: Seal the vial and thoroughly purge with an inert gas (argon or nitrogen). This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or DME with water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction's progress by LC-MS until the starting bromide is consumed.

-

Workup & Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

The Buchwald-Hartwig Amination

Alternatively, the C5-position can be functionalized with a new C-N bond using the Buchwald-Hartwig amination. This reaction is invaluable for introducing a diverse range of primary or secondary amines.[11][12][13]

Causality in Catalyst Choice: The choice of ligand is paramount in Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[13][14]

Orthogonal Derivatization: Amide Bond Formation

Following C-C or C-N bond formation at the 5-position, the 8-amino group provides a secondary site for derivatization, most commonly through amide bond formation.

Workflow for Amide Coupling

Caption: General workflow for an amide coupling reaction.

Field-Proven Protocol (General):

-

Reagent Solution: In a flask, dissolve the 5-substituted-2-Boc-THIQ-8-amine (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and a coupling agent such as HATU (1.1 equiv.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

-

Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv.), and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by LC-MS. These couplings are often complete within a few hours.

-

Workup & Purification: Perform a standard aqueous workup, followed by purification via flash chromatography or preparative HPLC to yield the final amide product.

Conclusion

This compound is a powerful and commercially accessible building block for medicinal chemistry. Its orthogonal functionalities enable a logical and efficient exploration of chemical space around the privileged tetrahydroisoquinoline core. By leveraging established, robust synthetic methodologies such as the Suzuki-Miyaura coupling and amide bond formation, researchers can rapidly generate diverse libraries of novel compounds for biological screening, accelerating the path toward new therapeutic discoveries.

References

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

-

Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Communications. Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

-

Semantic Scholar. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]

-

MySkinRecipes. this compound. [Link]

-

ResearchGate. (PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]

-

RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

- Google Patents.

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]

-

RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. CAS 1260763-55-0 | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 1260763-55-0 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. rsc.org [rsc.org]

A Comprehensive Technical Guide to 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a pivotal intermediate in medicinal chemistry. We will explore its chemical properties, synthesis, purification, and analytical characterization, offering field-proven insights for its effective utilization in the development of novel therapeutics.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1] The strategic placement of a Boc-protected amine and a bromine atom on the tetrahydroisoquinoline scaffold makes it a versatile building block for creating diverse molecular architectures.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the tetrahydroisoquinoline ring allows for selective reactions at other positions of the molecule. This is crucial in multi-step syntheses where controlled reactivity is paramount. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce further molecular complexity.[1] The primary amine at the 8-position offers another site for functionalization, allowing for the construction of various amide, sulfonamide, and urea derivatives.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ | [1] |

| Molecular Weight | 327.22 g/mol | [1] |

| CAS Number | 1260763-55-0 | [1][2] |

| MDL Number | MFCD13195444 | [1] |

| Appearance | Typically a solid | |

| Storage | Room temperature, in a dry environment | [1] |

Strategic Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the tetrahydroisoquinoline core, followed by bromination and introduction of the amino group.

A plausible synthetic pathway can be conceptualized as follows:

Caption: Conceptual synthetic workflow for the target molecule.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of Isoquinoline

-

To a cooled solution of isoquinoline in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature.

-

Stir the reaction mixture at low temperature for several hours.

-

Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromoisoquinoline.

Step 2: Nitration of 5-Bromoisoquinoline

-

Dissolve 5-bromoisoquinoline in concentrated sulfuric acid and cool the mixture.

-

Add a nitrating agent (e.g., potassium nitrate) portion-wise, maintaining a low temperature.

-

Allow the reaction to proceed overnight, then quench by pouring onto ice.

-

Neutralize the solution to precipitate the product, which is then filtered, washed, and dried to give 5-bromo-8-nitroisoquinoline.

Step 3: Reduction of the Nitro Group and the Isoquinoline Ring

-

The reduction of both the nitro group and the isoquinoline ring can be achieved through catalytic hydrogenation.

-

Dissolve 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, acetic acid) and subject it to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction until completion, then filter off the catalyst and concentrate the filtrate to obtain 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine.

Step 4: Boc Protection of the Secondary Amine

-

Dissolve the 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the crude product.

Purification Protocol

Purification of the final compound is typically achieved by flash column chromatography on silica gel.[5] Given the presence of an amine group, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent streaking and improve separation.[5] A gradient elution system, for example, with ethyl acetate in hexanes, is commonly employed.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

-

A singlet for the nine protons of the tert-butyl group of the Boc protector.

-

Signals for the aromatic protons, with their characteristic chemical shifts and coupling patterns influenced by the bromo and amino substituents.

-

Signals for the aliphatic protons of the tetrahydroisoquinoline ring system, typically appearing as multiplets.

-

A broad singlet for the protons of the primary amine.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the aliphatic carbons of the tetrahydroisoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (327.22 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities.[5]